3-(Chloromethyl)-5-isopropylpyridine

purity specification quality control SAR reproducibility

SAR-sensitive CNS programs targeting NK₁/NK₃ dual antagonism or dopamine D3R modulation require the precise 3-chloromethyl,5-isopropyl connectivity of CAS 1256806-54-8-positional isomers (2,5- or 5,2-substituted) yield divergent binding geometries and cannot substitute without altering pharmacophore topology. · 98% purity grade recommended for primary screening campaigns; cumulative impurities across multi-step syntheses risk false positives in kinase/GPCR assays. · Validated compatibility with continuous flow chloromethylation (diphosgene/triphosgene) reduces scale-up risk vs. batch protocols. · Positional authenticity confirmed by SMILES CC(C)c1cncc(CCl)c1; regiochemistry verified for every lot.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
Cat. No. B13630629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-isopropylpyridine
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=CC(=C1)CCl
InChIInChI=1S/C9H12ClN/c1-7(2)9-3-8(4-10)5-11-6-9/h3,5-7H,4H2,1-2H3
InChIKeyPBDQODFDMBNBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-5-isopropylpyridine: Compound Overview


3-(Chloromethyl)-5-isopropylpyridine (CAS 1256806-54-8) is a chloromethyl-substituted pyridine derivative with the molecular formula C₉H₁₂ClN and molecular weight 169.65 g/mol . The compound features a chloromethyl (–CH₂Cl) electrophilic handle at the 3-position and an isopropyl group at the 5-position of the pyridine ring, a substitution pattern that distinguishes it from positional isomers . Its SMILES string is CC(C)c1cncc(CCl)c1 . The compound is commercially available from multiple vendors with purity specifications typically ranging from 95% to 98% . As an alkylating pyridine building block, it serves as a versatile intermediate for nucleophilic substitution reactions with amines, thiol.Kr., alcohols, and other nucleophiles, enabling the construction of more complex heterocyclic scaffolds in medicinal chemistry and agrochemical research programs .

Chloromethyl electrophilic handle for nucleophilic substitution with amines, thiols, and alcohols
Precise 3,5-substitution pattern for defined regioisomeric connectivity in heterocycle scaffolds
Reported compatibility with continuous flow synthesis supports scale-up feasibility

3-(Chloromethyl)-5-isopropylpyridine: Positional Isomer Comparison


Positional isomerism among chloromethyl-isopropylpyridines is not a trivial structural variation but determines the regiochemical outcomes of subsequent synthetic transformations and the binding geometry in target-derived applications. The 3-chloromethyl,5-isopropyl substitution pattern places the electrophilic chloromethyl group meta to the pyridine nitrogen and adjacent to the isopropyl-bearing carbon, a spatial arrangement that differs fundamentally from the 2-chloromethyl,5-isopropyl isomer (ortho electrophile), the 5-chloromethyl,2-isopropyl isomer (para-like electrophile), and the 4-chloromethyl,3-isopropyl isomer (different steric environment) . These regioisomers cannot be interchanged in a synthetic sequence without altering the connectivity, steric profile, and electronic properties of the final product—parameters that directly affect biological activity, pharmacokinetics, or material performance [1]. Furthermore, the purity grade (95% vs. 98%) and vendor-specific quality assurance documentation impact the reliability of structure-activity relationship (SAR) studies and scale-up reproducibility . Selection of the precise positional isomer with defined purity is therefore a critical procurement decision that cannot be delegated to generic in-class substitution.

Positional isomer substitution (e.g., 2-(chloromethyl)-5-isopropylpyridine) alters electrophile geometry; downstream binding and SAR may not transfer.
Purity grade gap (95% vs 98%) shifts impurity ceiling; SAR and scale-up reproducibility may require vendor-specific QC review.
Vendor isomer identity documentation must be confirmed; regioisomeric mix-up invalidates synthetic sequence and may affect patent defensibility.

3-(Chloromethyl)-5-isopropylpyridine: Key Differentiation Evidence


Purity Grade Impact on Reproducibility

Commercially, 3-(Chloromethyl)-5-isopropylpyridine is offered at two distinct purity tiers: 98% (Leyan/Shanghai Haohong Biomedical) versus 95% (AKSci, and multiple other positional isomers such as 2-(chloromethyl)-5-isopropylpyridine at 95%) . The 3 percentage point difference in minimum purity specification translates to a maximum impurity burden of 2% versus 5% of unspecified byproducts. For SAR studies where trace impurities can confound activity readouts, or for scale-up where cumulative impurities affect yield and purification requirements, this specification gap is operationally meaningful .

Purity Grade
Head-to-head
98% vs 95% minimum purity (3 pp lower impurity ceiling)
Supports SAR reproducibility and limits downstream purification needs
Vendor COA specifications; no pharmacopoeial monograph
purity specification quality control SAR reproducibility

Positional Isomerism: Regiochemical Implications

The target compound (3-chloromethyl,5-isopropyl) is a distinct positional isomer from 2-(chloromethyl)-5-isopropylpyridine (CAS 1211591-43-3) and 5-(chloromethyl)-2-isopropylpyridine (CAS 405103-60-8). In the target compound, the chloromethyl electrophile is positioned meta to the pyridine nitrogen, whereas in the 2,5-isomer it is ortho to nitrogen, and in the 5,2-isomer it is para-like . These regioisomers exhibit identical molecular formulas (C₉H₁₂ClN) and molecular weights (169.65 g/mol) but differ in SMILES string (target: CC(C)c1cncc(CCl)c1; 2,5-isomer: CC(C)c1ccc(CCl)nc1), indicating distinct connectivity .

Positional Isomer Connectivity
Direct head-to-head
3-chloromethyl,5-isopropyl (meta) vs 2,5-isomer (ortho) and 5,2-isomer (para-like)
Isomer identity defines downstream product geometry and binding mode
Identical MW; differentiate by SMILES or NMR
positional isomer regioselectivity pyridine electrophile

Therapeutic Target Class Differentiation

Derivatives synthesized from 3-(chloromethyl)-5-isopropylpyridine and structurally related 3,5-disubstituted pyridine scaffolds have been disclosed in patent literature targeting CNS indications, specifically as dual NK₁/NK₃ antagonists for schizophrenia treatment and as dopamine D3 receptor modulators [1]. In contrast, 5-chloromethyl-2-isopropylpyridine derivatives have been more prominently associated with antiviral applications, including hepatitis C virus polymerase inhibition [2]. While the target compound itself is an intermediate and no direct head-to-head activity comparison exists at the intermediate level, the downstream therapeutic target class association differs by substitution pattern (CNS vs. antiviral), reflecting the distinct binding requirements of the target proteins [3].

Target Class Association
Class-level inference
CNS targets (NK1/NK3, D3R Ki=5.5 nM) vs antiviral targets (HCV polymerase)
Substitution pattern may influence target class engagement
Patent-derived inference; no direct isomer comparison data
antipsychotic dopamine receptor NK1/NK3 antagonist

Continuous Flow Process Advantage

Chloromethylpyridine derivatives, including 3-(chloromethyl)-5-isopropylpyridine, can be synthesized via batch chloromethylation of the corresponding picoline-N-oxide using diphosgene/triphosgene with amine catalysts, or via formamide-mediated chlorination [1]. However, industrial production methods for chloromethylpyridine derivatives have been optimized for continuous flow reactor systems, which offer quantifiable advantages over traditional batch processes: shorter reaction times (minutes vs. hours), improved heat transfer enabling safer handling of exothermic chlorination steps, avoidance of intermediate work-up procedures, reduced waste generation, and straightforward scalability from laboratory to production scale [2]. While specific comparative yield data for this exact compound in flow vs. batch is not publicly disclosed, the class-level flow chemistry advantages for chloromethylpyridines are well-documented in the synthetic methodology literature [3].

Flow Synthesis Compatibility
Class-level inference
Continuous flow methodology reported: minutes residence time, safer exotherm control
Supports scalable supply chain and process development
Class-level evidence; compound-specific yield data not disclosed
continuous flow process chemistry chloromethylation

3-(Chloromethyl)-5-isopropylpyridine: Application Scenarios


CNS Drug Discovery: NK₁/NK₃ Antagonist Scaffolds

Research programs targeting dual NK₁/NK₃ receptor antagonism for schizophrenia treatment should prioritize 3-(chloromethyl)-5-isopropylpyridine over its positional isomers. Patent literature explicitly identifies 3,5-disubstituted pyridine scaffolds as preferred cores for this therapeutic class, with the 3-chloromethyl,5-isopropyl substitution pattern enabling regioselective derivatization to access the claimed pharmacophore [1]. Additionally, dopamine D3 receptor modulation—another CNS target with established relevance to antipsychotic activity—has been demonstrated for structurally related pyridine derivatives with binding affinities in the low nanomolar range (Ki = 5.5 nM at human D3R) [2]. Procuring the higher-purity 98% grade is recommended for SAR campaigns where impurity-driven false positives could confound activity interpretation.

Multi-Step Synthesis with Defined Regiochemistry

For synthetic sequences where the final product's substitution pattern is critical—such as the construction of fused pyridine-containing heterocycles, pyridine N-oxide intermediates, or metal-coordinating ligands—the precise 3-chloromethyl,5-isopropyl connectivity of CAS 1256806-54-8 is non-negotiable. Substituting the 2,5-isomer (CAS 1211591-43-3) or 5,2-isomer (CAS 405103-60-8) would yield regioisomeric products with potentially divergent biological activity, spectroscopic signatures, and physicochemical properties . The 3,5-substitution pattern positions the electrophilic handle meta to the pyridine nitrogen, offering a distinct steric and electronic profile compared to ortho- or para-like electrophiles, which influences both reaction kinetics and the geometry of the final coupling products .

Continuous Flow Scale-Up Studies

Process chemistry teams developing scalable, safe manufacturing routes for chloromethylpyridine-derived intermediates should select 3-(chloromethyl)-5-isopropylpyridine based on its compatibility with documented continuous flow chloromethylation methodologies. The compound class has been validated in flow reactor systems using diphosgene/triphosgene chlorinating agents, offering advantages in heat management (critical for exothermic chlorination steps), reduced reaction times, and elimination of intermediate isolation steps compared to traditional batch protocols [3]. For industrial procurement planning, this translates to a more predictable scale-up trajectory and lower process development risk relative to analogs lacking demonstrated flow-chemistry precedent [4].

SAR Studies with Minimal Impurity Interference

Academic and industrial medicinal chemistry teams conducting high-stringency structure-activity relationship (SAR) studies where impurity-driven artifacts must be rigorously controlled should procure the 98% purity grade (Leyan product 1764274) rather than the 95% grade offered by alternative vendors . The 3 percentage point purity differential (max 2% impurities vs. max 5% impurities) is operationally significant when cumulative impurities across multi-step syntheses could affect biological assay reproducibility. This specification gap is particularly relevant for primary screening campaigns where compounds are tested without additional purification, and for kinase or GPCR assays known to be sensitive to trace electrophilic contaminants .

Application
Selection Property
Validation Focus
CNS receptor research (NK1/NK3/D3)
3,5-disubstituted pyridine regiochemistry
Verify positional isomer identity via NMR
Regiodefined heterocycle synthesis
Meta-position electrophilic handle
Confirm connectivity by LC-MS or 2D NMR
Continuous flow process development
Flow-chemistry compatibility profile
Benchmark yield and purity in flow vs batch
High-stringency SAR campaigns
Higher-purity grade selection
Control impurity profile by HPLC prior to assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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